2-(3-Methylphenyl)-4-phenylbutanoic acid 2-(3-Methylphenyl)-4-phenylbutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16521843
InChI: InChI=1S/C17H18O2/c1-13-6-5-9-15(12-13)16(17(18)19)11-10-14-7-3-2-4-8-14/h2-9,12,16H,10-11H2,1H3,(H,18,19)
SMILES:
Molecular Formula: C17H18O2
Molecular Weight: 254.32 g/mol

2-(3-Methylphenyl)-4-phenylbutanoic acid

CAS No.:

Cat. No.: VC16521843

Molecular Formula: C17H18O2

Molecular Weight: 254.32 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Methylphenyl)-4-phenylbutanoic acid -

Specification

Molecular Formula C17H18O2
Molecular Weight 254.32 g/mol
IUPAC Name 2-(3-methylphenyl)-4-phenylbutanoic acid
Standard InChI InChI=1S/C17H18O2/c1-13-6-5-9-15(12-13)16(17(18)19)11-10-14-7-3-2-4-8-14/h2-9,12,16H,10-11H2,1H3,(H,18,19)
Standard InChI Key NKFJQSYNPHUTKP-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)C(CCC2=CC=CC=C2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(3-Methylphenyl)-4-phenylbutanoic acid features a four-carbon butanoic acid backbone with a 3-methylphenyl group at the second carbon and a phenyl group at the terminal carbon. The carboxylic acid functional group at position 1 confers acidity, while the aromatic substituents influence steric and electronic properties. The compound’s stereochemistry and substituent arrangement are critical to its interactions in biological systems .

Key Structural Features:

  • Carboxylic acid group: Governs solubility and hydrogen-bonding capacity.

  • 3-Methylphenyl substituent: Introduces steric hindrance and modulates lipophilicity.

  • Phenyl group at C4: Enhances planar rigidity, potentially affecting binding affinity in enzymatic interactions .

Physicochemical Characteristics

While experimental data for 2-(3-Methylphenyl)-4-phenylbutanoic acid are scarce, properties can be inferred from analogs like Fmoc-(R)-3-Amino-4-(3-methylphenyl)butyric acid (CAS 269398-84-7) :

PropertyValue (Analogous Compound)Method of Determination
Molecular FormulaC₂₆H₂₅NO₄Mass spectrometry
Molecular Weight415.48 g/molCalculated
Density1.235 g/cm³Experimental
Boiling Point641.8°C at 760 mmHgSimulated
LogP (Partition Coefficient)~3.2 (Estimated)Computational modeling

The compound’s high boiling point and density suggest significant intermolecular forces due to aromatic stacking and hydrogen bonding .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

Synthetic routes for aromatic butanoic acids often employ malonic ester synthesis or Friedel-Crafts alkylation. For example, 3-amino-4-phenylbutanoic acid derivatives are synthesized via stereoselective alkylation of chiral enolates followed by deprotection . Adapting this approach:

  • Alkylation of Diethyl Malonate:

    • React diethyl malonate with 3-methylbenzyl bromide under basic conditions to introduce the 3-methylphenyl group.

    • Subsequent alkylation with benzyl bromide introduces the phenyl moiety .

  • Hydrolysis and Decarboxylation:

    • Saponify the diester to the diacid using NaOH.

    • Thermally decarboxylate to yield the target butanoic acid.

Reaction Scheme:

Diethyl malonate1. Base3-MeC₆H₄CH₂BrDiethyl 2-(3-methylphenyl)malonate2. C₆H₅CH₂Br1. BaseTetraesterHydrolysisButanoic acid\text{Diethyl malonate} \xrightarrow[\text{1. Base}]{\text{3-MeC₆H₄CH₂Br}} \text{Diethyl 2-(3-methylphenyl)malonate} \xrightarrow[\text{2. C₆H₅CH₂Br}]{\text{1. Base}} \text{Tetraester} \xrightarrow{\text{Hydrolysis}} \text{Butanoic acid}

Industrial Production Challenges

Scale-up requires optimizing catalysts and minimizing byproducts. Continuous-flow reactors could enhance yield by maintaining precise temperature control during exothermic alkylation steps. Key challenges include:

  • Stereochemical purity: Ensuring enantiomeric excess if chiral centers are present.

  • Byproduct formation: Managing diarylalkanes from competing Friedel-Crafts reactions .

Applications in Materials Science

Liquid Crystalline Behavior

Aromatic butanoic acids often form smectic mesophases due to their rigid, planar structures. The compound’s biphenyl-like architecture could enable applications in:

  • Display technologies: As alignment layers for liquid crystal displays (LCDs).

  • Thermoplastics: Enhancing thermal stability in polymer blends .

Supramolecular Assembly

The carboxylic acid group facilitates hydrogen-bonded networks, useful in designing:

  • Metal-organic frameworks (MOFs): For gas storage or catalysis.

  • Self-healing materials: Reversible acid-base interactions .

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